molecular formula C10H17ClO4S B2723773 (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride CAS No. 2155852-98-3

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride

Cat. No.: B2723773
CAS No.: 2155852-98-3
M. Wt: 268.75
InChI Key: OFFOPHPFOCMRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H17ClO4S and a molecular weight of 268.76 g/mol . It is characterized by a spirocyclic structure containing a dioxaspiro ring and a methanesulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride typically involves the reaction of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous base.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

Scientific Research Applications

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the spirocyclic structure, which provides steric hindrance and influences the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    (1,9-Dioxaspiro[5.5]undecan-4-yl)methanol: The precursor to the sulfonyl chloride derivative.

    (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonamide: A reduced form of the sulfonyl chloride.

    (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonic acid: The hydrolyzed form of the sulfonyl chloride.

Uniqueness

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride is unique due to its spirocyclic structure and the presence of a highly reactive sulfonyl chloride group. This combination makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4S/c11-16(12,13)8-9-1-4-15-10(7-9)2-5-14-6-3-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFOPHPFOCMRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.